PD 118879

Antibacterial Gram-positive Fluoroquinolone

This 1,8-naphthyridine derivative features a C-7 aminopyrrolidine and N-1 cyclopropyl group, conferring distinct topoisomerase II inhibition. Not interchangeable with analogs like BMY 40062 (tert-butyl at N-1) or PD 131628 (S-enantiomer), which alter potency and PK. Critical for SAR studies and anti-pseudomonal research.

Molecular Formula C16H17FN4O3
Molecular Weight 332.33 g/mol
CAS No. 96568-33-1
Cat. No. B1678596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 118879
CAS96568-33-1
SynonymsPD-118879;  PD118879;  PD 118879
Molecular FormulaC16H17FN4O3
Molecular Weight332.33 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CCC(C4)N)F)C(=O)O
InChIInChI=1S/C16H17FN4O3/c17-12-5-10-13(22)11(16(23)24)7-21(9-1-2-9)14(10)19-15(12)20-4-3-8(18)6-20/h5,7-9H,1-4,6,18H2,(H,23,24)
InChIKeyMUKSDTOOLRNSIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide: 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid (CAS 96568-33-1)


7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid (CAS 96568-33-1), also known as PD 118879, is a 1,8-naphthyridine derivative within the fluoroquinolone class of synthetic antibacterial agents [1]. This compound is characterized by its aminopyrrolidine substitution at the C-7 position and a cyclopropyl group at the N-1 position of the naphthyridine core, features that are central to its mechanism of action as a bacterial topoisomerase II (DNA gyrase) inhibitor [2].

Why Simple Substitution of 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic Acid is Scientifically Unsound


Within the 1,8-naphthyridine antibacterial class, subtle modifications at the C-7 and N-1 positions profoundly alter the antibacterial spectrum, potency, and pharmacokinetic profile. Compounds that share the same core structure cannot be interchanged without risking a significant shift in efficacy against key target pathogens. For instance, the specific stereochemistry and functional group of the C-7 substituent, as seen in the difference between PD 118879 and its chiral analog PD 131628, directly impacts activity against anaerobic bacteria [1]. Similarly, variations in the N-1 group, such as the tert-butyl substitution in BMY 40062 compared to the cyclopropyl group in this compound, lead to different pharmacokinetic properties and tissue penetration profiles [2]. Therefore, procurement decisions must be guided by precise, comparator-based evidence rather than broad class assumptions.

Quantitative Differentiation Guide for 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic Acid (PD 118879)


Comparative In Vitro Activity Against Gram-Positive Cocci

PD 127391, a close structural analog also bearing a C-7 aminopyrrolidine substituent on a fluoronaphthyridine core, demonstrates that this chemotype achieves superior potency against staphylococci, streptococci, and enterococci compared to ciprofloxacin, a standard fluoroquinolone. While the target compound's individual MIC data are not directly available, the class-level inference is supported by the parent chemotype's performance [1]. The study found that the MIC90 for staphylococci (26 strains) was 0.03-0.06 µg/mL, for Streptococcus pyogenes, S. agalactiae, S. pneumoniae, and Enterococcus faecalis (80 strains) was 0.06-0.25 µg/mL, and for Enterobacteriaceae (97 strains) was 0.06 µg/mL.

Antibacterial Gram-positive Fluoroquinolone

Comparative In Vitro Activity Against Pseudomonas cepacia

In a study of 110 isolates of Pseudomonas cepacia, PD 131628, the (S)-enantiomer of the target compound, exhibited in vitro potency comparable to that of ceftazidime and ciprofloxacin, with an MIC90 of ≤4 µg/mL [1]. For 20 isolates from patients with cystic fibrosis, PD 127391, another close analog, was among the most active compounds alongside meropenem [1].

Antibacterial Pseudomonas Fluoroquinolone

Comparative Pharmacokinetics of a Structural Analog

BMY 40062, a fluoronaphthyridone with a different N-1 substitution (tert-butyl instead of cyclopropyl), provides a reference for the pharmacokinetic potential of this scaffold. In mice, BMY 40062 exhibited a longer half-life, higher Cmax, greater AUC, and better oral bioavailability than ciprofloxacin [1].

Pharmacokinetics In vivo Fluoroquinolone

Evidence-Backed Application Scenarios for 7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic Acid


Lead Compound for Novel Anti-Pseudomonal Agents

The demonstrated in vitro activity of the (S)-enantiomer PD 131628 against Pseudomonas cepacia, with an MIC90 ≤4 µg/mL comparable to ceftazidime and ciprofloxacin [1], positions this chemical scaffold as a promising starting point for developing next-generation anti-pseudomonal therapies, especially for infections in cystic fibrosis patients where PD 127391 showed high potency [1].

Reference Standard for Structure-Activity Relationship (SAR) Studies

The well-defined structural modifications at C-7 (aminopyrrolidine) and N-1 (cyclopropyl) make this compound an ideal reference standard for SAR studies. Direct comparisons with analogs like BMY 40062 (which has a tert-butyl at N-1) have been used to elucidate the impact of N-1 substitution on pharmacokinetics and tissue penetration [2], providing a validated framework for medicinal chemistry optimization.

Pharmacokinetic Profiling of Naphthyridone Scaffolds

The favorable in vivo profile of the structurally related fluoronaphthyridone BMY 40062, which showed improved oral bioavailability and a longer half-life than ciprofloxacin in mice [2], supports the use of this compound class for in vivo pharmacokinetic studies. Researchers can use this compound to investigate how specific modifications to the naphthyridine core affect absorption, distribution, metabolism, and excretion (ADME) properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD 118879

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.